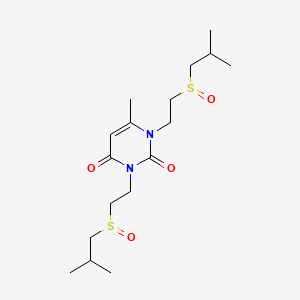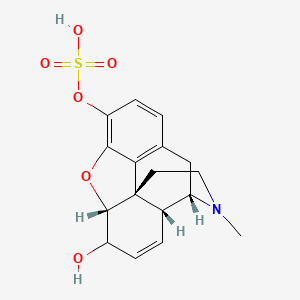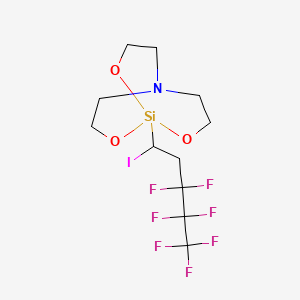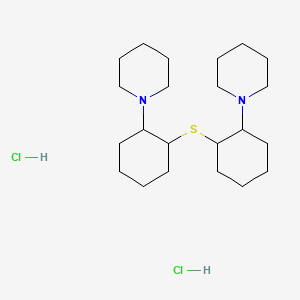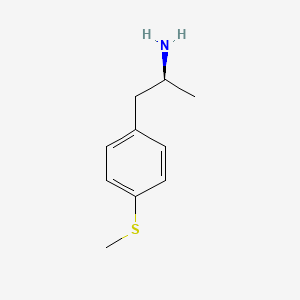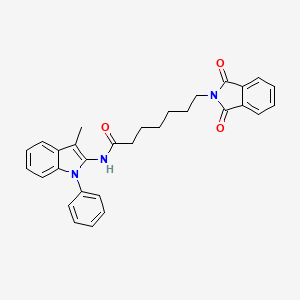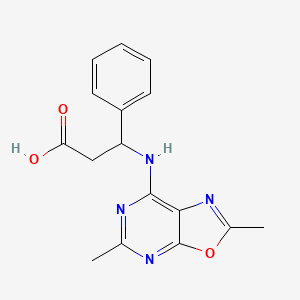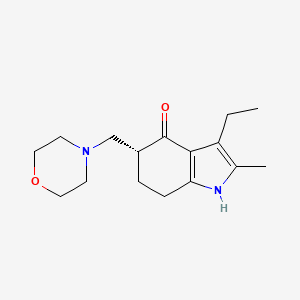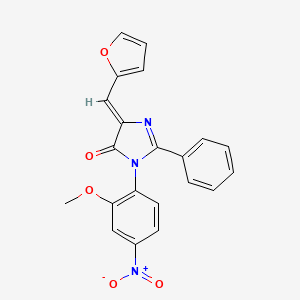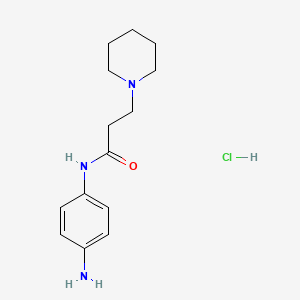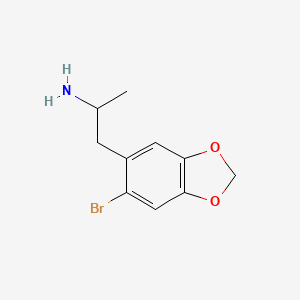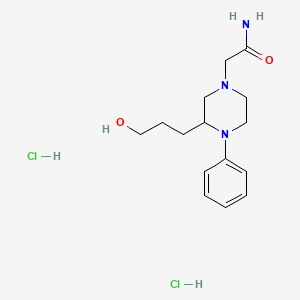
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
化学反应分析
Types of Reactions: 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include substituted piperazines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their therapeutic potential, including their use as kinase inhibitors and receptor modulators . Additionally, they are employed in the development of drugs for various diseases due to their ability to interact with specific molecular targets .
作用机制
The mechanism of action of 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators, influencing the activity of neurotransmitter receptors and other cellular targets . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses.
相似化合物的比较
Similar Compounds: Similar compounds to 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine moiety and exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
属性
CAS 编号 |
118989-78-9 |
|---|---|
分子式 |
C15H25Cl2N3O2 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
2-[3-(3-hydroxypropyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-15(20)12-17-8-9-18(13-5-2-1-3-6-13)14(11-17)7-4-10-19;;/h1-3,5-6,14,19H,4,7-12H2,(H2,16,20);2*1H |
InChI 键 |
XEYXUNYSDZWNKC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1CC(=O)N)CCCO)C2=CC=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



